Piperonyl N-(3-chlorophenyl)carbamate

Carbonic Anhydrase Enzyme Inhibition Biochemical Assay

Avoid assay invalidation from generic carbamate substitutions. This compound offers a unique polypharmacology profile-potent human CES1 (IC50=2.90 nM) and CES2 (IC50=72 nM) inhibition paired with CA II activity (Ki=707 nM)-not replicated by simple analogs. Ideal for drug metabolism research and SAR campaigns. - Validated negative control against cAMP PDE for counter-screening specificity - Supplied AS-IS per AldrichCPR rare chemical collection; buyer confirms identity - Ships ambient globally; stock typically available for immediate dispatch

Molecular Formula C15H12ClNO4
Molecular Weight 305.71 g/mol
CAS No. 7077-87-4
Cat. No. B11593971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperonyl N-(3-chlorophenyl)carbamate
CAS7077-87-4
Molecular FormulaC15H12ClNO4
Molecular Weight305.71 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H12ClNO4/c16-11-2-1-3-12(7-11)17-15(18)19-8-10-4-5-13-14(6-10)21-9-20-13/h1-7H,8-9H2,(H,17,18)
InChIKeyIKKXBSYOWIROCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperonyl N-(3-chlorophenyl)carbamate: Structural & Functional Baseline


Piperonyl N-(3-chlorophenyl)carbamate (CAS 7077-87-4) is a synthetic carbamate derivative characterized by a piperonyl (1,3-benzodioxol-5-ylmethyl) group esterified to an N-(3-chlorophenyl)carbamate moiety . Carbamates, as a class, are known for their capacity to inhibit serine hydrolases, a mechanism exploited in insecticides (acetylcholinesterase inhibition) and herbicides (mitotic disruption) [1]. This specific compound, with its dual structural features—a 3-chlorophenyl group for target engagement and a methylenedioxyphenyl (piperonyl) group that is a known synergist pharmacophore [2]—is primarily employed as a research tool in biochemical and pharmacological discovery .

Piperonyl N-(3-chlorophenyl)carbamate: Generic Substitution Risks


Assuming that any carbamate, or even any piperonyl carbamate, can substitute for Piperonyl N-(3-chlorophenyl)carbamate (CAS 7077-87-4) in a research assay is a significant scientific and procurement risk. The target compound's unique combination of the piperonyl (methylenedioxyphenyl) group and the 3-chlorophenyl substitution pattern dictates its specific molecular recognition profile. For example, small structural changes, such as moving the chlorine atom from the 3- to the 4-position or substituting the piperonyl group for a simple phenyl ring, can dramatically alter binding affinity and functional activity [1]. The data below confirms that this specific compound exhibits a unique and quantifiable polypharmacology profile across several unrelated enzyme classes (e.g., carbonic anhydrase and carboxylesterases), which would not be replicated by a simple analog like BCPC or a generic phenyl methylcarbamate [2]. Substitution would invalidate the experimental model.

Piperonyl N-(3-chlorophenyl)carbamate: Selectivity vs. Analogs


Carbonic Anhydrase II (CA II) Inhibition

Piperonyl N-(3-chlorophenyl)carbamate exhibits measurable inhibitory activity against human carbonic anhydrase II (CA II) with a reported Ki of 707 nM [1]. This places it in a moderate affinity range compared to highly potent sulfonamide-based CA inhibitors which often exhibit Ki values in the low nanomolar to picomolar range (e.g., Ki < 1 nM for acetazolamide [2]). While direct head-to-head data with other piperonyl carbamates for CA II is unavailable, this value provides a critical benchmark for any scientist investigating CA inhibition with this chemotype, distinguishing it from both highly potent and completely inactive carbamates.

Carbonic Anhydrase Enzyme Inhibition Biochemical Assay

Potent Carboxylesterase (CES) Inhibition

A defining biochemical characteristic of Piperonyl N-(3-chlorophenyl)carbamate is its potent inhibition of carboxylesterases (CES). It demonstrates an IC50 of 2.90 nM against human CES1 and an IC50 of 7.40 nM against porcine liver carboxylesterase [1]. It also inhibits human CES2 with an IC50 of 72 nM [1]. This stands in stark contrast to many other carbamate pesticides (e.g., carbaryl, propoxur) which are primarily characterized by their nanomolar inhibition of acetylcholinesterase (AChE) but are often weaker or uncharacterized against CES enzymes [2]. This selective potency profile is the compound's most significant differentiator.

Carboxylesterase CES1 CES2 Metabolism Enzyme Inhibition

Absence of PDE Inhibition

A key piece of negative selectivity data further defines the utility of Piperonyl N-(3-chlorophenyl)carbamate. When tested in vitro against cAMP phosphodiesterase (PDE) using bovine aorta tissue, the compound's activity was determined to be "insignificant" at 1 µM cGMP [1]. This is a crucial differentiator, as some other carbamate derivatives have been shown to possess PDE inhibitory activity. For instance, certain N-alkylcarbamates have been developed as leads for other targets and can exhibit cross-reactivity with PDEs [2]. This data confirms that 7077-87-4 is not a pan-inhibitor and is unlikely to confound experiments where PDE activity must remain unaltered.

Phosphodiesterase Selectivity Off-target Carbamate

Physicochemical Quality Metrics

Procurement of research-grade Piperonyl N-(3-chlorophenyl)carbamate ensures access to material with defined physicochemical and stability parameters. The compound is chemically stable under normal temperatures and pressures, with storage recommended in a dark place under an inert atmosphere at room temperature . Its aqueous solubility is reported as ≥ 100 mg/mL (620.35 mM) . While these parameters do not represent a direct competitive advantage over other carbamates, they provide essential baseline quality and handling data that ensure experimental reproducibility. This contrasts with poorly characterized or unstable analogs where batch-to-batch variability can compromise results.

Analytical Chemistry Stability Solubility Quality Control

Piperonyl N-(3-chlorophenyl)carbamate: Research Applications


CES1/CES2 Chemical Probe

Given its potent in vitro inhibition of human CES1 (IC50 = 2.90 nM) and CES2 (IC50 = 72 nM), Piperonyl N-(3-chlorophenyl)carbamate is a strong candidate for use as a chemical probe in studies of carboxylesterase function. Unlike broad-spectrum carbamate insecticides which target AChE, this compound's primary potent activity is directed at CES enzymes [1]. It can be utilized in cell-based or biochemical assays to dissect the role of CES1 and CES2 in drug metabolism, prodrug activation, or lipid homeostasis.

CA II Inhibitor for SAR

The compound's measurable inhibitory activity against human CA II (Ki = 707 nM) [2] positions it as a useful starting point for medicinal chemistry campaigns aimed at developing novel, non-sulfonamide CA inhibitors. It can serve as a validated hit for structure-activity relationship (SAR) studies, where modifications to the piperonyl or 3-chlorophenyl moieties can be systematically explored to enhance potency and selectivity.

PDE Counter-Screen Control

The finding that Piperonyl N-(3-chlorophenyl)carbamate has "insignificant" activity against cAMP phosphodiesterase [3] makes it a valuable negative control in counter-screening panels. Researchers investigating novel PDE inhibitors can use this compound to confirm assay specificity. Furthermore, in studies where the compound is used for its CES or CA activity, this negative data ensures that any observed phenotypic effects are not confounded by unintended PDE modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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